molecular formula C17H20N2O2S B2710679 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097858-40-5

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2710679
CAS No.: 2097858-40-5
M. Wt: 316.42
InChI Key: QTKXGTIYUCPPDS-UHFFFAOYSA-N
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Description

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a methoxy group at the 4-position and a pyrrolidin-3-yl group linked to a thiophen-3-ylmethyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride and the pyrrolidine derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the pyrrolidine derivative with 4-methoxybenzoic acid or its activated derivative (e.g., 4-methoxybenzoyl chloride) under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with the thiophene ring at the 2-position.

    4-methoxy-N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-methoxy-N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The unique combination of the methoxy group, thiophen-3-ylmethyl moiety, and pyrrolidine ring in 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-16-4-2-14(3-5-16)17(20)18-15-6-8-19(11-15)10-13-7-9-22-12-13/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKXGTIYUCPPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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